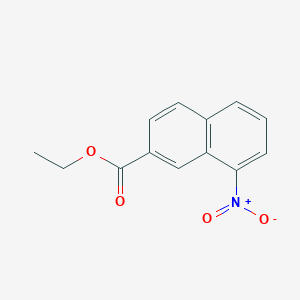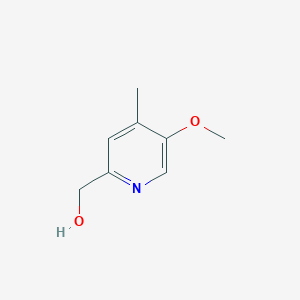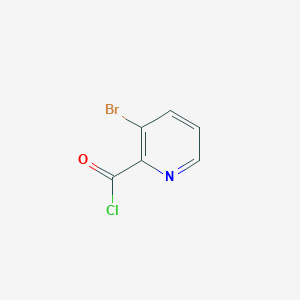
Ethyl 8-nitronaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-nitronaphthalene-2-carboxylate is an organic compound derived from naphthalene, characterized by the presence of an ethyl ester group and a nitro group at the 8th position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 8-nitronaphthalene-2-carboxylate can be synthesized through the nitration of ethyl 2-naphthoate. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8th position of the naphthalene ring .
Industrial Production Methods: In an industrial setting, the production of ethyl 8-nitro-2-naphthoate may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as the purification of the product through recrystallization or distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 8-nitronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and elevated temperatures.
Major Products:
Reduction: Ethyl 8-amino-2-naphthoate.
Substitution: Various substituted naphthoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 8-nitronaphthalene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 8-nitro-2-naphthoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active naphthoic acid derivative, which can further interact with specific enzymes or receptors.
Comparación Con Compuestos Similares
Ethyl 2-naphthoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 1-naphthoate: Similar structure but with the ester group at a different position, leading to different reactivity and applications.
Uniqueness: Ethyl 8-nitronaphthalene-2-carboxylate is unique due to the presence of both the nitro and ester groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
95360-99-9 |
|---|---|
Fórmula molecular |
C13H11NO4 |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
ethyl 8-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-2-18-13(15)10-7-6-9-4-3-5-12(14(16)17)11(9)8-10/h3-8H,2H2,1H3 |
Clave InChI |
KTEYTFPXLOXMRU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=CC=C2[N+](=O)[O-])C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 2-{[4-bromo-3-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B8566711.png)

![Diethyl [(3-aminopropane-1-sulfonyl)amino]propanedioate](/img/structure/B8566731.png)
![1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate](/img/structure/B8566733.png)

![4-{[12-(Acryloyloxy)dodecyl]oxy}benzoic acid](/img/structure/B8566738.png)


